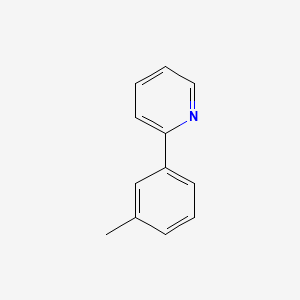

2-(m-Tolyl)pyridine

Description

The exact mass of the compound 2-(3-Methylphenyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCQDNRTSGBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963106 | |

| Record name | 2-(3-Methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-61-9 | |

| Record name | 2-(3-Methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4373-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 2-(m-Tolyl)pyridine.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(m-Tolyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a substituted biaryl compound, is a molecule of significant interest in the fields of organic synthesis, coordination chemistry, and materials science. As an analogue of the ubiquitous 2,2'-bipyridine framework, it possesses a unique combination of steric and electronic properties conferred by the meta-methyl group on the phenyl ring. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, spectroscopic characterization, and applications, tailored for researchers, chemists, and professionals in drug development. The insights herein are synthesized from established literature and chemical principles to provide a robust and practical resource.

Compound Identification

Correctly identifying a chemical entity is the foundation of all subsequent research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(3-methylphenyl)pyridine | [1] |

| Synonyms | 2-(3-Tolyl)pyridine, 2-m-Tolylpyridine | [1][2] |

| CAS Number | 4373-61-9 | [3] |

| Molecular Formula | C₁₂H₁₁N | [3][4] |

| Molecular Weight | 169.23 g/mol | [3] |

| InChI Key | JMTCQDNRTSGBGC-UHFFFAOYSA-N | [4] |

| SMILES | Cc1cccc(c1)c2ccccn2 | [1][3] |

graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes with positions C1 [pos="0,0!", label="C"]; C2 [pos="1.2,0.7!", label="C"]; C3 [pos="1.2,2.1!", label="C"]; N4 [pos="0,2.8!", label="N", fontcolor="#EA4335"]; C5 [pos="-1.2,2.1!", label="C"]; C6 [pos="-1.2,0.7!", label="C"]; C7 [pos="-2.6,0!", label="C"]; C8 [pos="-3.8,0.7!", label="C"]; C9 [pos="-5.0,0!", label="C"]; C10 [pos="-5.0,-1.4!", label="C"]; C11 [pos="-3.8,-2.1!", label="C"]; C12 [pos="-2.6,-1.4!", label="C"]; C13 [pos="-6.4,-2.1!", label="C", fontcolor="#34A853"];

// Pyridine Ring Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Phenyl Ring Bonds C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C7 [label=""]; C10 -- C13 [label=""];

// Inter-ring Bond C6 -- C7 [label=""]; }

Caption: Molecular structure of this compound.

Physical Properties

The physical state and solubility of a compound dictate its handling, storage, and application in various solvent systems. This compound is typically supplied as a liquid.[2]

| Property | Value | Notes and References |

| Physical Form | Liquid, Oil | [2] |

| Color | Colorless to pale yellow | [2] |

| Density | 1.064 g/mL | [1] |

| Boiling Point | Data not readily available | Often conflated with the para isomer (170-180 °C at 20 mmHg). Experimental determination is recommended. |

| Solubility | Soluble in common organic solvents (e.g., Dioxane, THF, DMF, Chloroform). Moderately soluble in water. | [2] |

| Storage Temperature | Room temperature, under inert atmosphere | [5] |

Chemical Properties and Reactivity

The reactivity of this compound is dominated by two key features: the basic lone pair of electrons on the pyridine nitrogen and the biaryl C-C bond, which allows it to act as a ligand.

-

Basicity: The pyridine nitrogen atom has a lone pair of electrons in an sp² hybrid orbital, making the molecule a weak base, capable of being protonated by strong acids.

-

Ligand Behavior: As a derivative of 2-phenylpyridine, it is an excellent N,C-bidentate ligand. It coordinates to transition metals through the nitrogen atom and can undergo cyclometalation via C-H activation at the ortho position of the tolyl ring. This property is crucial for its application in catalysis.[6] The presence of the meta-methyl group can sterically and electronically tune the catalytic activity of the resulting metal complex compared to the unsubstituted 2-phenylpyridine.

Synthesis and Manufacturing

The construction of the C(aryl)-C(pyridine) bond is the key challenge in synthesizing this compound. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.

Primary Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prevalent and efficient method for synthesizing this compound.[7] This palladium-catalyzed reaction involves the coupling of an organoboron compound (m-tolylboronic acid) with an organohalide (2-bromopyridine).

Rationale for Method Choice:

-

Expertise: This method is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.

-

Trustworthiness: The high yields and clean conversions typically observed minimize the need for extensive purification, and the progress can be easily monitored by TLC or GC-MS.

Caption: General workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example based on established procedures for similar couplings.[8][9]

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 1.5 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

-

Validation: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Spectroscopic Analysis and Characterization

While experimental spectra for this compound are not widely published, its spectroscopic properties can be reliably predicted based on data from closely related analogues such as 2-phenylpyridine and 2-(3-methoxyphenyl)pyridine.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

| 1H NMR (Predicted) | 13C NMR (Predicted) |

| Chemical Shift (ppm) | Description |

| ~8.70 | Doublet (H on C adjacent to N) |

| ~7.70-7.80 | Multiplet (Pyridine H's) |

| ~7.20-7.60 | Multiplet (Aromatic H's) |

| ~2.40 | Singlet (Methyl H's) |

-

Expert Insight: In the 1H NMR spectrum, the proton ortho to the pyridine nitrogen will be the most downfield-shifted aromatic proton due to the deshielding effect of the nitrogen atom. The methyl group protons will appear as a sharp singlet around 2.40 ppm. The remaining aromatic protons on both rings will appear as a complex multiplet. In the 13C NMR, the carbon attached to the nitrogen (C2 of the pyridine ring) will be the most downfield signal.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected M/z: For the molecular ion [M]⁺, the expected mass-to-charge ratio (m/z) will be approximately 169.09. The high-resolution mass should be precise to C₁₂H₁₁N.[4]

-

Fragmentation: The most abundant peak is expected to be the molecular ion. A significant [M-1]⁺ peak (m/z 168) due to the loss of a hydrogen radical is also anticipated, which is characteristic of stable aromatic systems.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2920 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1600, 1580, 1470 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the pyridine and phenyl rings.

Caption: Post-synthesis characterization workflow.

Applications in Research and Development

This compound is primarily used as a strategic building block and ligand in catalysis.

-

Ligand in Catalysis: It serves as an effective ligand in transition-metal catalysis, particularly with ruthenium and palladium.[6][7] Its ability to form stable cyclometalated complexes makes it valuable for C-H functionalization reactions, which are of high interest for creating molecular complexity efficiently.[6]

-

Intermediate for Complex Molecules: As a functionalized biaryl, it is a key intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and organic electronic materials.[2] The pyridine and tolyl moieties can be further functionalized to build elaborate molecular architectures.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical substance.

GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | |

| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11] Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation.[5]

References

- 1. 2-(3-methylphenyl)pyridine [stenutz.eu]

- 2. CAS 4373-61-9: Pyridine, 2-(3-methylphenyl)- | CymitQuimica [cymitquimica.com]

- 3. Synthonix, Inc > 4373-61-9 | this compound [synthonix.com]

- 4. PubChemLite - this compound (C12H11N) [pubchemlite.lcsb.uni.lu]

- 5. 4373-61-9 | CAS DataBase [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | | High Purity [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 2-(m-Tolyl)pyridine (C12H11N)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus extends beyond the mere cataloging of chemical data. It lies in the interpretation and application of this information to solve real-world scientific challenges. This guide is crafted not as a static data sheet, but as a dynamic resource for researchers actively engaged in fields where the nuanced properties of aromatic heterocycles like 2-(m-Tolyl)pyridine are paramount. The 2-arylpyridine scaffold is a cornerstone in medicinal chemistry, materials science, and catalysis. Understanding the subtle yet significant impact of substituent placement—in this case, the meta-position of the tolyl group—is critical for the rational design of novel therapeutics and functional materials. This document provides a comprehensive exploration of this compound, from its fundamental molecular architecture to its synthesis, reactivity, and potential applications, with a focus on the underlying principles that govern its behavior.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C12H11N, is an aromatic heterocyclic compound. It consists of a pyridine ring substituted at the 2-position with a m-tolyl group.

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

The placement of the methyl group at the meta-position of the phenyl ring influences the molecule's steric and electronic properties, distinguishing it from its ortho and para isomers.

Table 1: Physicochemical Properties of this compound and its Isomer

| Property | This compound | 2-(p-Tolyl)pyridine |

| Molecular Formula | C12H11N | C12H11N |

| Molecular Weight | 169.22 g/mol | 169.22 g/mol [1][2] |

| CAS Number | 4373-61-9 | 4467-06-5[1][2] |

| Boiling Point | Not available | 170-180 °C at 20 mmHg |

| Density | Not available | 0.99 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.617 |

| Predicted XlogP | 3.0[3] | 3.1 |

Note: Experimental data for this compound is limited; data for the para isomer is provided for comparison.

Synthesis of this compound

The synthesis of 2-arylpyridines is a well-established area of organic chemistry, with several cross-coupling methodologies being particularly effective. For this compound, the Suzuki-Miyaura and Negishi couplings are the most relevant and widely employed methods.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Diagram: Suzuki-Miyaura Coupling for this compound Synthesis

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), m-tolylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) followed by an aqueous solution of a base, typically 2M Na₂CO₃ (2.0 eq.).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst is crucial for the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The use of a two-phase solvent system or the addition of water can enhance the reaction rate and yield in many cases.

Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is often lauded for its high functional group tolerance.

Experimental Protocol: Negishi Synthesis of this compound

-

Preparation of Organozinc Reagent: Prepare m-tolylzinc chloride by reacting m-tolylmagnesium bromide with a solution of zinc chloride in an anhydrous solvent like THF.

-

Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 2-bromopyridine (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.

-

Addition of Organozinc: Add the freshly prepared m-tolylzinc chloride solution to the reaction mixture at room temperature under an inert atmosphere.

-

Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

-

Purification: Isolate the product following a similar purification procedure as described for the Suzuki-Miyaura coupling.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 169, corresponding to its molecular weight. A base peak at m/z 169 has been observed in the mass spectrum of 2-(p-tolyl)pyridine[1]. The fragmentation pattern would likely involve the loss of a hydrogen atom to give a fragment at m/z = 168, and potentially the loss of a methyl radical to produce a fragment at m/z = 154.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations. The IR spectrum of pyridine itself shows characteristic bands in these regions[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show distinct signals for the protons on the pyridine and m-tolyl rings.

-

Pyridine Protons: Four signals are expected in the aromatic region (typically δ 7.0-8.7 ppm). The proton adjacent to the nitrogen (at the 6-position) will be the most deshielded.

-

Tolyl Protons: Four signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). A singlet for the methyl group protons will appear upfield (around δ 2.4 ppm).

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

-

Pyridine Carbons: Five signals are expected, with the carbon atom at the 2-position (attached to the tolyl group) being significantly downfield.

-

Tolyl Carbons: Six signals are expected for the carbons of the tolyl ring, plus a signal for the methyl carbon (around δ 21 ppm). The chemical shifts of the aromatic carbons will be influenced by the position of the methyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~7.2 | ~121 |

| Pyridine-H4 | ~7.7 | ~136 |

| Pyridine-H5 | ~7.2 | ~123 |

| Pyridine-H6 | ~8.6 | ~149 |

| Tolyl-H2' | ~7.8 | ~129 |

| Tolyl-H4' | ~7.3 | ~128 |

| Tolyl-H5' | ~7.2 | ~129 |

| Tolyl-H6' | ~7.8 | ~126 |

| Tolyl-CH₃ | ~2.4 | ~21 |

| Pyridine-C2 | - | ~157 |

| Pyridine-C3 | - | ~121 |

| Pyridine-C4 | - | ~136 |

| Pyridine-C5 | - | ~123 |

| Pyridine-C6 | - | ~149 |

| Tolyl-C1' | - | ~139 |

| Tolyl-C2' | - | ~129 |

| Tolyl-C3' | - | ~138 |

| Tolyl-C4' | - | ~128 |

| Tolyl-C5' | - | ~129 |

| Tolyl-C6' | - | ~126 |

| Tolyl-CH₃ | - | ~21 |

Note: These are predicted values based on known substituent effects and data for related compounds. Actual experimental values may vary.

Reactivity and Synthetic Potential

The reactivity of this compound is governed by the electronic properties of both the pyridine and the tolyl rings.

Diagram: Reactivity of this compound

Caption: Key reactivity sites on this compound.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. However, the tolyl ring is activated by the electron-donating methyl group, directing electrophiles to the ortho and para positions relative to the methyl group.

-

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the tolyl group at the 2-position can sterically hinder attack at this site.

-

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide, which can then be used for further functionalization of the pyridine ring.

-

Coordination Chemistry: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making this compound an excellent ligand for a wide range of metal ions. It can act as a bidentate ligand, coordinating through both the pyridine nitrogen and a carbon atom of the tolyl ring (cyclometalation)[5].

Applications in Drug Development and Materials Science

The 2-arylpyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds[6][7]. While specific applications of this compound are not extensively documented, its structural motifs suggest potential in several areas:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site.

-

Antiviral and Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of activity against various pathogens.

-

Central Nervous System (CNS) Agents: The pyridine ring is a common feature in drugs targeting CNS receptors.

In materials science, this compound and its derivatives are of interest as ligands for the synthesis of phosphorescent materials for organic light-emitting diodes (OLEDs)[5]. The electronic properties of the ligand can be tuned to achieve desired emission colors and device performance.

Safety and Toxicology

Conclusion

This compound is a versatile building block with significant potential in drug discovery and materials science. Its synthesis is readily achievable through modern cross-coupling reactions. While detailed experimental characterization of this specific isomer is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on the extensive knowledge of pyridine chemistry. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors, encouraging further exploration of its unique properties and applications.

References

- 1. 2-(p-Tolyl)pyridine | C12H11N | CID 78219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-p-Tolylpyridine [webbook.nist.gov]

- 3. PubChemLite - this compound (C12H11N) [pubchemlite.lcsb.uni.lu]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. This compound | | High Purity [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to the Synthesis of 2-(3-methylphenyl)pyridine

Introduction

2-(3-methylphenyl)pyridine, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry, materials science, and drug development. Its structural motif is present in a variety of biologically active molecules and functional materials. The efficient and selective synthesis of this biaryl compound is, therefore, a critical aspect of contemporary organic synthesis. This guide provides a comprehensive overview of the principal synthetic pathways to 2-(3-methylphenyl)pyridine, with a focus on palladium-catalyzed cross-coupling reactions and emerging C-H activation strategies. Each methodology is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The construction of the C-C bond between the pyridine and phenyl rings is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The choice of method often depends on factors such as substrate availability, functional group tolerance, cost, and safety considerations. The following sections will delve into the specifics of Suzuki-Miyaura, Negishi, Stille, and Kumada couplings, as well as the more recent C-H activation approaches.

The Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1] The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine). This step forms a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (3-methylphenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[3]

-

Reductive Elimination: The two organic ligands on the palladium(II) complex couple and are eliminated as the final product, 2-(3-methylphenyl)pyridine. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-(3-methylphenyl)pyridine via the Suzuki-Miyaura coupling of 2-bromopyridine with 3-methylphenylboronic acid.

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

3-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄; 3.0 mmol, 3.0 equiv)

-

Toluene (degassed, 3 mL)

-

Water (degassed, 0.3 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add 2-bromopyridine (1.0 equiv) and 3-methylphenylboronic acid (1.2 equiv).

-

Add degassed toluene and water.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[4]

The Negishi Coupling: A Highly Reactive Alternative

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, allowing for the coupling of less reactive organic halides.[5] This method is particularly useful when the Suzuki-Miyaura coupling fails or gives low yields.[5][6]

Mechanistic Rationale

The catalytic cycle of the Negishi coupling is analogous to the Suzuki-Miyaura reaction, with the key difference being the nature of the organometallic reagent.

-

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine to form a Pd(II) complex.

-

Transmetalation: The organozinc reagent, (3-methylphenyl)zinc halide, transfers the 3-methylphenyl group to the palladium center. This step is typically faster than in the Suzuki coupling and does not require a base.

-

Reductive Elimination: The desired product, 2-(3-methylphenyl)pyridine, is formed via reductive elimination, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Negishi coupling.

Experimental Protocol: Negishi Coupling

This protocol outlines a general procedure for the synthesis of 2-(3-methylphenyl)pyridine via the Negishi coupling.

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

(3-Methylphenyl)zinc chloride solution (1.2 mmol, 1.2 equiv, in THF)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.03 mmol, 3 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (3 mol%).

-

Add a solution of 2-bromopyridine (1.0 equiv) in anhydrous THF.

-

Slowly add the (3-methylphenyl)zinc chloride solution (1.2 equiv) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[5]

The Stille Coupling: Tolerant of a Wide Range of Functional Groups

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[7] Organotin reagents are known for their tolerance of a wide variety of functional groups and their stability to air and moisture.[6][7] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[8]

Mechanistic Rationale

The mechanism of the Stille coupling follows the general cross-coupling catalytic cycle.

-

Oxidative Addition: A Pd(0) catalyst adds to the 2-halopyridine to form a Pd(II) intermediate.

-

Transmetalation: The organostannane, (3-methylphenyl)trialkylstannane, transfers the 3-methylphenyl group to the palladium center. This step can be accelerated by the addition of a copper(I) co-catalyst.

-

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. US4171445A - Process for the production of pyridine and 3-methyl pyridine - Google Patents [patents.google.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectral Analysis of 2-(m-Tolyl)pyridine

Introduction: The Analytical Imperative for 2-(m-Tolyl)pyridine

In the landscape of pharmaceutical development and materials science, 2-arylpyridines represent a cornerstone structural motif. Their unique electronic and steric properties make them invaluable as ligands in catalysis, key pharmacophores in drug discovery, and building blocks for functional materials. This compound, with its specific substitution pattern, presents a distinct profile that requires unambiguous structural confirmation. The subtle interplay between the electron-withdrawing pyridine ring and the electron-donating methyl group in the meta position on the tolyl ring creates a unique electronic environment that is directly reflected in its spectral data.

Molecular Structure and Isomeric Context

The foundational step in any spectral analysis is a clear understanding of the molecule's architecture. This compound, also known as 2-(3-methylphenyl)pyridine, has the molecular formula C₁₂H₁₁N and a molecular weight of 169.23 g/mol .[1] The numbering convention used for the assignment of spectral signals is critical and is defined in the diagram below.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the premier technique for determining the connectivity and chemical environment of hydrogen atoms in a molecule. The chemical shift of each proton is dictated by its local electronic environment, which is influenced by shielding and deshielding effects from adjacent atoms and functional groups.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual solvent peak at δ 7.26 ppm.[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[3] A higher field strength improves signal dispersion and simplifies the interpretation of complex spin systems.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve signal shape.

-

-

Referencing: Calibrate the chemical shift scale using the residual CHCl₃ peak at δ 7.26 ppm or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

Data Interpretation and Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show eight distinct signals: four from the pyridine ring, three from the tolyl ring, and one from the methyl group.

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale for Assignment |

| H-6 | 8.65 - 8.75 | ddd | J ≈ 4.8, 1.8, 0.9 | Most downfield proton due to the strong deshielding effect of the adjacent electronegative nitrogen atom.[4] |

| H-4 | 7.70 - 7.80 | td | J ≈ 7.7, 1.8 | Deshielded by the ring current and meta to the nitrogen. The triplet-like appearance arises from coupling to H-3 and H-5, with further small coupling to H-6. |

| H-2', H-6' | 7.60 - 7.75 | m | - | These protons on the tolyl ring are adjacent to the bulky pyridine substituent, leading to a complex multiplet. |

| H-5 | 7.20 - 7.30 | ddd | J ≈ 7.5, 4.8, 1.2 | The chemical shift is influenced by its position relative to the nitrogen and the adjacent tolyl ring. |

| H-4', H-5' | 7.15 - 7.40 | m | - | Protons on the tolyl ring will show complex splitting patterns typical of a meta-substituted system. |

| H-3 | 7.10 - 7.20 | d | J ≈ 7.7 | Shielded relative to other pyridine protons but coupled to H-4. |

| C₇-H₃ | 2.40 - 2.45 | s | - | A sharp singlet in the aliphatic region, characteristic of a methyl group on an aromatic ring.[5] |

Note: Predicted values are based on established chemical shift ranges for substituted pyridines and toluenes.[4][6]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. In proton-decoupled mode, each unique carbon atom typically gives rise to a single sharp peak, making it an excellent tool for counting the number of non-equivalent carbons and identifying their chemical nature.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition Parameters:

-

Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (1.1%).[7]

-

-

Referencing: Calibrate the spectrum using the CDCl₃ solvent peak, which appears as a triplet centered at δ 77.16 ppm.[7]

Data Interpretation and Predicted ¹³C NMR Spectrum

This compound has 12 carbon atoms, but due to the molecular structure, we expect 11 unique signals in the aromatic region and one in the aliphatic region.

| Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C-2 | 157 - 160 | Carbon directly bonded to nitrogen is significantly deshielded. Quaternary carbon, likely a weaker signal. |

| C-6 | 149 - 151 | Alpha to the nitrogen, highly deshielded. |

| C-1' | 138 - 141 | Quaternary carbon of the tolyl ring attached to the pyridine. |

| C-3' | 137 - 139 | Aromatic carbon bearing the methyl group. |

| C-4 | 136 - 138 | Gamma to the nitrogen, deshielded. |

| C-2', C-4', C-5', C-6' | 125 - 130 | Aromatic CH carbons of the tolyl ring, appearing in a typical range for substituted benzenes.[8] |

| C-3, C-5 | 120 - 124 | Beta to the nitrogen, relatively shielded compared to alpha and gamma positions.[9] |

| C₇ | 20 - 22 | Aliphatic methyl carbon, appearing in the upfield region.[5] |

Note: Predicted values are based on established chemical shift ranges for substituted pyridines and toluenes.[8][9]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. The fragmentation pattern serves as a molecular fingerprint and offers valuable clues about the molecule's structure and stability.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule by ejecting an electron, forming a radical cation known as the molecular ion (M⁺•).[10]

-

Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

Data Interpretation and Predicted Mass Spectrum

The mass spectrum of this compound will be interpreted based on the stability of the resulting ions.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 169 . The presence of a single nitrogen atom dictates an odd molecular weight, consistent with the Nitrogen Rule. Aromatic systems like this typically show a prominent molecular ion peak due to their stability.[11]

-

Base Peak: The most intense peak in the spectrum (the base peak) is often the [M-1]⁺ ion at m/z 168 , formed by the loss of a single hydrogen atom to create a highly stable, delocalized cation.

-

Key Fragments: Other significant fragments arise from predictable bond cleavages.

| m/z | Proposed Fragment | Loss | Mechanism |

| 169 | [C₁₂H₁₁N]⁺• | - | Molecular Ion (M⁺•) |

| 168 | [C₁₂H₁₀N]⁺ | H• | Loss of a hydrogen radical, forming a stable cation. |

| 154 | [C₁₁H₈N]⁺ | CH₃• | Loss of the tolyl methyl radical. |

| 141 | [C₁₁H₉]⁺ | HCN | Loss of hydrogen cyanide from the [M-H-CH₃] fragment cascade. |

| 84.5 | [C₁₂H₁₀N]²⁺ | - | Doubly charged [M-1] ion (less common). |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C₁₂H₁₁N]⁺•\nm/z = 169\n(Molecular Ion)"]; M_minus_1 [label="[C₁₂H₁₀N]⁺\nm/z = 168"]; M_minus_15 [label="[C₁₁H₈N]⁺\nm/z = 154"];

M -> M_minus_1 [label="- H•"]; M -> M_minus_15 [label="- CH₃•"]; }

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.

Experimental Protocol: FTIR

-

Sample Preparation: The spectrum can be acquired from a neat liquid sample between two salt (NaCl or KBr) plates or by preparing a KBr pellet containing a small amount of the solid compound.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory absorptions.

Data Interpretation and Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the methyl group.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Interpretation |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Confirms the presence of sp² C-H bonds in the pyridine and tolyl rings.[12] |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium to Weak | Corresponds to the stretching of the C-H bonds in the methyl (C₇) group. |

| 1610 - 1580 | C=C & C=N Ring Stretch | Strong to Medium | Characteristic stretching vibrations of the aromatic pyridine ring.[13] |

| 1500 - 1400 | C=C Ring Stretch | Strong to Medium | Characteristic stretching vibrations of the tolyl aromatic ring. |

| 810 - 750 | C-H Out-of-Plane Bend | Strong | Diagnostic for 2-substituted pyridine ring. |

| 790 - 750 & 725 - 680 | C-H Out-of-Plane Bend | Strong | Diagnostic for meta-disubstituted benzene ring.[12] |

The combination of C-H stretching absorptions just above and just below 3000 cm⁻¹ is a clear indicator of a molecule possessing both aromatic and aliphatic C-H bonds.[12] The fingerprint region (< 1400 cm⁻¹) will contain a complex pattern of bands unique to this molecule, which is highly useful for confirmation against a known reference spectrum.

Conclusion: A Unified Structural Verification

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, confirming the connectivity and electronic environment of each atom. Mass spectrometry validates the molecular formula with a precise molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. Finally, IR spectroscopy confirms the presence of the key functional groups—aromatic rings and an aliphatic methyl group—and provides insight into the substitution pattern. Together, these techniques provide a self-validating and unambiguous confirmation of the structure, underscoring the power of a multi-spectroscopic approach in modern chemical analysis.

References

- 1. HR-MAS NMR Applications in Plant Metabolomics | MDPI [mdpi.com]

- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 3. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. uni-saarland.de [uni-saarland.de]

- 11. whitman.edu [whitman.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Pyridine [webbook.nist.gov]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 2-(m-Tolyl)pyridine Derivatives

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of this heterocycle allows for the fine-tuning of its physicochemical and pharmacological profiles. Among these, aryl-substituted pyridines are of particular interest due to their conformational flexibility and potential for engaging in various intermolecular interactions. This guide provides an in-depth technical exploration of the crystal structure of 2-(m-tolyl)pyridine derivatives, a class of compounds with significant potential in drug development. We will delve into the synthetic methodologies for accessing these molecules, the intricacies of their single-crystal X-ray diffraction analysis, and the nature of the intermolecular forces that govern their solid-state architecture. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structural chemistry of this important molecular scaffold.

Introduction: The Significance of the 2-Arylpyridine Motif

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science. The direct linkage of an aryl group to the 2-position of the pyridine ring introduces a degree of rotational freedom, allowing the molecule to adopt various conformations. This conformational flexibility is crucial for its interaction with biological targets. The tolyl group, with its methyl substituent, provides a subtle yet significant perturbation to the electronic and steric properties of the phenyl ring, influencing crystal packing and intermolecular interactions. The specific placement of the methyl group at the meta position in this compound derivatives offers a unique structural motif compared to its ortho and para isomers, impacting the overall molecular symmetry and the potential for specific non-covalent interactions. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, such as solubility and melting point, and for designing novel derivatives with enhanced biological activity.

Synthetic Pathways to this compound Derivatives

The synthesis of 2-arylpyridines can be achieved through various cross-coupling strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the pyridine and the tolyl rings.

Suzuki Cross-Coupling Reaction

A widely employed and versatile method is the Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of a pyridine-based boronic acid or ester with an aryl halide.

Experimental Protocol: Synthesis of a Generic this compound Derivative via Suzuki Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromopyridine (1.0 eq), m-tolylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir vigorously for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.

-

Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky and electron-rich ligands like SPhos are often effective for cross-coupling reactions involving heteroaryl halides.

-

Base and Solvent System: The base is required for the transmetalation step of the catalytic cycle. A biphasic solvent system with a phase-transfer catalyst can sometimes enhance the reaction rate.

Other Synthetic Approaches

Other notable methods for the synthesis of 2-arylpyridines include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and direct arylation reactions. The selection of the synthetic route should be guided by factors such as functional group tolerance, reagent availability, and scalability.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a this compound derivative involves several key steps, as illustrated in the following workflow diagram.

Caption: Experimental workflow for crystal structure determination.

Detailed Protocol for Single Crystal Growth:

-

Solvent Selection: Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation. Good solvents are those in which the compound has moderate solubility.

-

Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be achieved by covering the vial with a perforated parafilm.

-

Vapor Diffusion: Alternatively, place a concentrated solution of the compound in a small vial inside a larger sealed container containing a "poor" solvent in which the compound is less soluble. The slow diffusion of the poor solvent's vapor into the solution will induce crystallization.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.

Self-Validating System in Crystallography:

The process of crystal structure determination is inherently self-validating. The quality of the final structural model is assessed by various metrics, such as the R-factor (residual factor), which measures the agreement between the observed and calculated diffraction data. A low R-factor indicates a good fit of the model to the experimental data. Additionally, the geometry of the refined structure is checked for chemical reasonableness (e.g., bond lengths and angles) against established databases.

Structural Analysis of 2-(Aryl)pyridine Derivatives: A Case Study

Due to the limited availability of specific crystal structures for simple this compound derivatives in the public domain, we will analyze the crystal structure of a closely related and well-characterized compound, 4-phenyl-2,6-bis(4-tolyl)pyridine, to illustrate the key structural features and intermolecular interactions that are likely to be present in the target class of compounds.

Molecular Conformation and Geometry

In the crystal structure of 4-phenyl-2,6-bis(4-tolyl)pyridine, the molecule exhibits a twisted conformation. The dihedral angles between the central pyridine ring and the flanking tolyl and phenyl rings are non-zero, indicating a deviation from planarity. This twisting is a common feature in 2-arylpyridines and arises from the steric hindrance between the ortho-hydrogens of the pyridine ring and the ortho-hydrogens of the aryl substituents.

| Parameter | 4-phenyl-2,6-bis(4-tolyl)pyridine |

| Crystal System | Orthorhombic |

| Space Group | Pcca |

| a (Å) | 21.234 (3) |

| b (Å) | 12.0489 (15) |

| c (Å) | 7.3601 (10) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1883.1 (4) |

| Z | 4 |

Table 1: Crystallographic data for 4-phenyl-2,6-bis(4-tolyl)pyridine.

For a hypothetical this compound derivative, we would expect a similar non-planar conformation. The dihedral angle between the pyridine and the m-tolyl ring would be a key determinant of the overall molecular shape and its ability to pack efficiently in the crystal lattice.

Intermolecular Interactions: The Architects of the Crystalline Edifice

The packing of molecules in a crystal is governed by a delicate balance of various intermolecular interactions. In the case of this compound derivatives, several types of non-covalent interactions are expected to play a crucial role.

Diagram of Key Intermolecular Interactions:

An In-Depth Technical Guide to the Health and Safety of 2-(m-Tolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary of Safety Profile

2-(m-Tolyl)pyridine, also known as 2-(3-methylphenyl)pyridine, is a substituted pyridine derivative with applications in chemical synthesis and research. This guide provides a comprehensive overview of its health and safety aspects, compiled to ensure its safe handling and use in a laboratory setting. Based on available data, this compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (Oral) and Serious Eye Damage Category 1 . These classifications indicate that the substance is harmful if swallowed and poses a significant risk of serious damage to the eyes.[1] This necessitates stringent adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and the implementation of robust emergency procedures. While specific toxicological data for this compound is limited, information from the parent compound, pyridine, and its isomers can be used to infer potential hazards, a practice that will be clearly indicated throughout this guide.

Toxicological Profile

The primary toxicological concerns associated with this compound are its acute oral toxicity and its potential to cause severe eye damage.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Serious Eye Damage: The classification of Serious Eye Damage Category 1 indicates that contact with this compound can cause irreversible damage to the eye.[1][5][6] This is a significant hazard that underscores the critical importance of mandatory eye protection when handling this compound. The mechanism of eye damage is likely related to the corrosive nature of pyridine and its derivatives.

Chronic Toxicity and Other Health Effects: There is currently a lack of specific data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound. However, studies on substituted pyridines suggest that even minor changes in their molecular structure can lead to significant variations in toxicity.[6] Given the limited data, it is prudent to handle this compound with the assumption that it may have other, as-yet-unidentified, hazardous properties.

Laboratory Safety & Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and mitigate risks. The following protocols are based on a combination of the known hazards of this compound and general best practices for handling substituted pyridines.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of any potential airborne contaminants.[7]

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when working with this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection and should be changed frequently. | To prevent skin contact. Always consult the glove manufacturer's compatibility chart. |

| Body Protection | A flame-retardant lab coat, worn fully buttoned. | To protect skin from splashes and in case of fire. |

| Respiratory Protection | Generally not required when working in a fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of harmful vapors. |

Safe Handling Workflow for this compound:

Storage:

-

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Keep containers tightly closed to prevent the release of vapors.

-

Store in a secondary containment tray to prevent the spread of material in case of a leak.

Risk Mitigation & Emergency Preparedness

Proactive risk mitigation and a clear emergency response plan are critical components of a comprehensive safety strategy for working with this compound.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Emergency Response Protocol for Accidental Exposure:

Spill and Leak Procedures:

-

Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area immediately and alert emergency personnel.[9] Prevent the spill from entering drains.[10] Approach the spill from upwind and wear appropriate respiratory protection.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[10] A water spray can be used to cool fire-exposed containers.[4]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Specific Hazards: Combustion of this compound may produce toxic and irritating fumes, including oxides of nitrogen and carbon monoxide. Vapors may be heavier than air and can travel to a source of ignition and flash back.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [11] |

| Molecular Weight | 169.23 g/mol | [11] |

| Density | 1.064 g/mL | [11] |

| Molar Volume | 159.0 mL/mol | [11] |

| Refractive Index | 1.613 | [11] |

It is important to note that properties such as boiling point, melting point, and flash point are not consistently reported and should be determined experimentally under controlled conditions if required for a specific application. For context, the related isomer, 2-(p-Tolyl)pyridine, is a liquid with a reported boiling point of 170-180 °C at 20 mmHg and a flash point of 113 °C.

Conclusion

This compound presents significant health and safety hazards, primarily related to its acute oral toxicity and its potential to cause serious and irreversible eye damage. A thorough understanding of these risks, coupled with the consistent implementation of the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, is paramount for its safe use in a research and development setting. Given the limited specific toxicological data for this compound, a cautious and conservative approach to handling is strongly recommended.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-(p-Tolyl)pyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. ccny.cuny.edu [ccny.cuny.edu]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. uwwapps.uww.edu [uwwapps.uww.edu]

- 11. 2-(3-methylphenyl)pyridine [stenutz.eu]

Navigating the Hazard Landscape of 2-(m-Tolyl)pyridine: A Technical Guide to GHS Classification

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, a profound understanding of the hazard profile of every compound is not merely a regulatory formality but a cornerstone of safe and ethical scientific practice. This guide provides an in-depth examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as it pertains to 2-(m-Tolyl)pyridine (CAS No. 4373-61-9), a heterocyclic building block. As a Senior Application Scientist, the objective here is not just to present data, but to foster a deeper understanding of the causality behind hazard classifications, empowering researchers to make informed safety decisions.

The GHS Framework: A Commitment to Universal Safety

The GHS provides a standardized and logical framework for classifying chemicals according to their intrinsic hazards and communicating that information via labels and Safety Data Sheets (SDS). This system ensures a consistent understanding of chemical hazards across global laboratories and industries, which is critical for collaborative research and development. The classification of a substance like this compound is derived from available data on its physical, health, and environmental hazards.

GHS Hazard Profile of this compound

Based on data from chemical suppliers, this compound is classified with a primary focus on acute oral toxicity and serious eye damage.[1][2]

| GHS Element | Classification | Details |

| Pictogram | GHS07: Exclamation Mark[2] | |

| Signal Word | Danger | [1] |

| Hazard Statements | H302, H318 | [1] |

| H302: Harmful if swallowed.[1] | ||

| H318: Causes serious eye damage.[1] |

Deconstructing the Hazard Statements

H302: Harmful if swallowed

-

Causality and Field Insights: The parent compound, pyridine, has a reported oral LD50 in rats of approximately 866-1580 mg/kg.[3][4][5] This value range falls within the GHS criteria for Category 4 oral toxicity (300 < LD50 ≤ 2000 mg/kg). It is scientifically reasonable to infer that the addition of a methyl group in the meta position does not sufficiently alter the molecule's fundamental toxicity to remove it from this category. The primary mechanism of toxicity for pyridines often involves disruption of the central nervous system and potential damage to the liver and kidneys.[6] Symptoms of acute oral exposure can include nausea, headache, and dizziness.[7]

H318: Causes serious eye damage

This statement corresponds to Eye Damage/Irritation, Category 1. This is a severe classification, indicating that contact with the substance can cause irreversible damage to the eye.[1] The signal word "Danger" is primarily driven by this serious hazard classification.

-

Causality and Field Insights: The Safety Data Sheet for this compound notes that eye contact may lead to redness, pain, or severe eye damage.[1] While specific animal study data (e.g., Draize test results) for this isomer are not available, pyridine itself is known to be a severe eye irritant.[6] The chemical nature of pyridines, being basic and organic, allows them to readily interact with and damage the sensitive tissues of the cornea and conjunctiva. The "serious eye damage" classification, as opposed to "eye irritation" (H319), suggests that the potential for injury is significant and may be permanent. This necessitates stringent use of eye protection.

Recommended Precautionary Measures (P-Statements)

A logical and self-validating safety protocol arises directly from the identified hazards. The following precautionary statements are mandated for handling this compound.[1]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates the logical flow of precautions when working with this compound.

References

- 1. aksci.com [aksci.com]

- 2. This compound | 4373-61-9 [sigmaaldrich.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. fishersci.com [fishersci.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Pyridine - IDLH | NIOSH | CDC [cdc.gov]

A Researcher's Guide to Sourcing and Utilizing 2-(m-Tolyl)pyridine

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-(m-Tolyl)pyridine, a versatile heterocyclic building block. From navigating the commercial supplier landscape to implementing robust in-house quality control, this document offers field-proven insights to ensure the reliable procurement and effective application of this compound in your research endeavors.

Introduction: The Versatility of the 2-Arylpyridine Scaffold

This compound, with its characteristic pyridine ring linked to a toluene moiety at the meta position, is a member of the broader class of 2-arylpyridines. This structural motif is of significant interest in medicinal chemistry and materials science. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the biaryl system provides a rigid scaffold that can be further functionalized. These properties make 2-arylpyridines, including this compound, valuable intermediates in the synthesis of novel pharmaceuticals and advanced materials. For instance, pyridine-based structures are integral to a wide range of therapeutic agents, including antibacterial and anticancer drugs[1]. Furthermore, their unique electronic properties have led to their use in the development of organic light-emitting diodes (OLEDs)[2][3].

Given its utility, the selection of a high-quality, reliable source for this compound is a critical first step in any research and development program. This guide aims to provide the necessary technical information to make informed decisions regarding procurement and to ensure the integrity of the material used in subsequent experimental work.

Commercial Availability: A Comparative Overview of Suppliers

This compound (CAS No: 4373-61-9) is readily available from a variety of commercial chemical suppliers. These range from large, multinational corporations to smaller, more specialized companies. The choice of supplier will often depend on a combination of factors including purity, available quantities, cost, and the level of analytical documentation provided.

Below is a comparative table of prominent suppliers of this compound:

| Supplier | Typical Purity | Available Pack Sizes | Comments |

| Sigma-Aldrich (Merck) | ≥97% | 5 g, 25 g | A well-established supplier with extensive documentation available. Certificates of Analysis (CoA) can be accessed online for specific batches[4]. |

| Thermo Fisher Scientific (Alfa Aesar) | 98% | 1 g, 5 g, 25 g | Another major distributor with a strong reputation for quality. Product specifications are readily available on their website. |

| TCI America | >98.0% (GC) | 1 g, 5 g, 25 g | A reliable supplier known for high-purity organic reagents. |

| AOBChem | 97% | 250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g | Offers a wide range of pack sizes, catering to both small-scale research and larger needs[4]. |

| Crysdot LLC | 95+% | 1 g | Specializes in electronic materials, suggesting potential applications in this field[5]. |

| ChemScene | 97% | 250 mg, 1 g, 5 g | A supplier of building blocks for drug discovery. |

This table is not exhaustive but represents a selection of reputable suppliers. Purity and availability are subject to change.

Key Considerations for Procurement: Beyond the Bottle Price

As an experienced scientist, I cannot overstate the importance of looking beyond the price per gram when sourcing critical reagents. The true cost of a low-quality starting material can be measured in weeks of lost research time and the unreliability of experimental results.

Here is a workflow for selecting a suitable supplier:

Caption: Workflow for selecting a commercial supplier.

Expertise in Action: Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides evidence of a product's quality and purity. While a specific CoA for this compound was not publicly available, we can examine a representative CoA for a similar pyridine derivative to understand the key components[6][7].

A typical CoA should include:

-

Product Identification: Name, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance (e.g., colorless to pale yellow liquid), and melting/boiling point.

-

Purity Assessment: This is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and should be reported as a percentage area.

-

Identity Verification: This is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data should be consistent with the known structure of the compound.

-

Other Analytical Data: May include water content (by Karl Fischer titration) and elemental analysis.

Trustworthiness through Scrutiny: Always request a batch-specific CoA before purchasing, especially for larger quantities or for use in cGMP (current Good Manufacturing Practice) applications.

In-House Quality Control: A Self-Validating System

Even when sourcing from a reputable supplier, it is prudent to perform in-house quality control to verify the identity and purity of the received material. This is a cornerstone of a self-validating research system.

Experimental Protocol: Incoming Quality Control of this compound

-

Visual Inspection: Check for any discoloration or particulate matter in the material.

-

Proton NMR (¹H NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument.

-

Interpretation: The spectrum should show a characteristic set of signals in the aromatic region (typically between 7.0 and 8.7 ppm) and a singlet for the methyl group around 2.4 ppm. The integration of the aromatic protons to the methyl protons should be in a ratio of 8:3. The splitting patterns should be consistent with a 1,3-disubstituted benzene ring and a 2-substituted pyridine ring.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-